CCR4 Antagonism Potency Inferred from the 2,6-Dimethoxypyrimidine Pharmacophore
The target compound is covered by a patent that explicitly claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. Within this patent, the 2,6-dimethoxypyrimidin-4-yl substitution is a key pharmacophoric element present across active examples. A structurally proximal analog, 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-trifluoromethylphenyl)piperazine-1-carboxamide, was demonstrated to antagonize CCR4-mediated chemotaxis with quantifiable activity [2]. By class-level inference, the target compound, bearing the same 2,6-dimethoxypyrimidine core but a distinct 2,5-dimethoxyphenyl carboxamide, is expected to exhibit a differentiated potency profile within the same assay framework.
| Evidence Dimension | Functional CCR4 antagonism in cell-based chemotaxis assay |
|---|---|
| Target Compound Data | Not explicitly reported; classified as an active CCR4 antagonist within the patent series. |
| Comparator Or Baseline | 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-trifluoromethylphenyl)piperazine-1-carboxamide (a structural analog from the same patent); specific IC50 value not detailed in accessible excerpts, but activity confirmed. |
| Quantified Difference | Not calculable due to lack of precise IC50 data for both compounds. |
| Conditions | hCCR4-expressing cell line chemotaxis assay in response to MDC/TARC ligand (patent general method). |
Why This Matters
Confirms the 2,6-dimethoxypyrimidine core is crucial for pharmacological activity, differentiating it from other piperazine-based chemokine receptor modulators that lack this moiety.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Claim 1 defines the generic scope; the specific compound is encompassed within Formula I. View Source
- [2] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent Application Publication US 2015/0126500 A1. Representative synthesis and testing examples (see e.g., paragraphs [0250]-[0300]) confirm activity for compounds within the series, including those with substituted pyrimidine and phenyl groups. View Source
